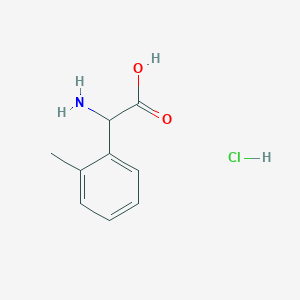
Acide (2-méthylphényl)aminoacétique chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Amino(2-methylphenyl)acetic acid hydrochloride” is a compound with the CAS Number: 79823-92-0 . It has a molecular weight of 215.68 and its IUPAC name is [(2-methylbenzyl)amino]acetic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of amino acids can be achieved through various methods. One common method is the amidomalonate synthesis . This involves a base abstracting a proton from the alpha carbon, which is then alkylated with an alkyl halide. Both the hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the α-amino acid .Molecular Structure Analysis
The InChI code for “Amino(2-methylphenyl)acetic acid hydrochloride” is 1S/C10H13NO2.ClH/c1-8-4-2-3-5-9 (8)6-11-7-10 (12)13;/h2-5,11H,6-7H2,1H3, (H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Amino acids, including “Amino(2-methylphenyl)acetic acid hydrochloride”, can act as both acids and bases . At a certain pH value, nearly all the amino acid molecules exist as zwitterions. If acid is added to a solution containing the zwitterion, the carboxylate group captures a hydrogen (H+) ion, and the amino acid becomes positively charged. If base is added, ion removal of the H+ ion from the amino group of the zwitterion produces a negatively charged amino acid .Physical And Chemical Properties Analysis
“Amino(2-methylphenyl)acetic acid hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 215.68 . Amino acids are generally soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .Mécanisme D'action
Amino(2-methylphenyl)acetic acid hydrochloride acts as an agonist at the Amino(2-methylphenyl)acetic acid hydrochloride receptor, which is a type of ionotropic glutamate receptor. It binds to the Amino(2-methylphenyl)acetic acid hydrochloride receptor and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions activates a variety of intracellular signaling pathways, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
Amino(2-methylphenyl)acetic acid hydrochloride has a variety of biochemical and physiological effects. It has been shown to activate the Amino(2-methylphenyl)acetic acid hydrochloride receptor, leading to increased calcium influx into the cell. This influx of calcium activates a variety of intracellular signaling pathways, leading to the release of neurotransmitters, the activation of enzymes, and the regulation of gene expression. It also has been shown to have neuroprotective effects, as it has been shown to reduce the damage caused by oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Amino(2-methylphenyl)acetic acid hydrochloride is a widely used research chemical in scientific laboratories due to its wide range of applications. It has the advantage of being easy to synthesize and is relatively inexpensive. However, it has the limitation that it has a short half-life, so it must be used quickly after synthesis.
Orientations Futures
Amino(2-methylphenyl)acetic acid hydrochloride has a variety of applications in scientific research, and there are many potential future directions for its use. These include further studies into its mechanism of action, its potential use as a therapeutic agent, and its potential use as a diagnostic tool. Additionally, further studies into its synthesis, its stability, and its potential interactions with other compounds are needed. Additionally, further studies into its potential neurotoxic and neuroprotective effects are needed.
Méthodes De Synthèse
Amino(2-methylphenyl)acetic acid hydrochloride can be synthesized through the reaction of 2-methylphenylacetic acid with hydrochloric acid. The reaction takes place in a two-step process. First, the 2-methylphenylacetic acid is reacted with hydrochloric acid to form a solution of 2-methylphenylacetic acid hydrochloride. This solution is then heated to a temperature of 80-90°C and stirred for 1-2 hours to complete the reaction.
Applications De Recherche Scientifique
Modification Structurale des Produits Naturels
Les acides aminés, y compris l'acide (2-méthylphényl)aminoacétique chlorhydrate, sont souvent utilisés dans la modification structurale des produits naturels. Ils sont hautement solubles dans l'eau et présentent une large gamme d'activités. L'introduction d'acides aminés dans les produits naturels devrait améliorer les performances de ces produits et minimiser leurs effets indésirables .
Synthèse de Médicaments
Les structures des acides aminés sont simples et diverses, et leurs activités pharmacologiques sont vastes. Ces caractéristiques sont couramment utilisées dans la synthèse de médicaments et la modification structurale .
Amélioration de l'Activité des Ginsénosides
Des chercheurs ont introduit des acides aminés dans les ginsénosides et obtenu des dérivés d'acides aminés de ginsénosides avec une activité accrue .
Effets Antitumoraux
Les acides aminés présentent une large gamme d'activités pharmacologiques, telles que les effets antitumoraux .
Effets Anti-VIH
Les acides aminés, y compris l'this compound, ont été étudiés pour leurs effets anti-VIH potentiels .
Traitement des Maladies Hépatiques Chroniques
Les acides aminés sont également utilisés pour guérir les maladies hépatiques chroniques .
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-2-(2-methylphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-4-2-3-5-7(6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJXKWGGOWIUKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


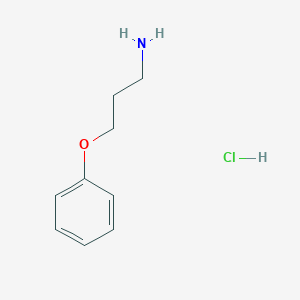
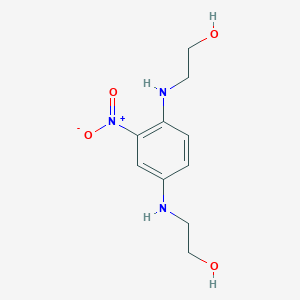
![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)
![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)
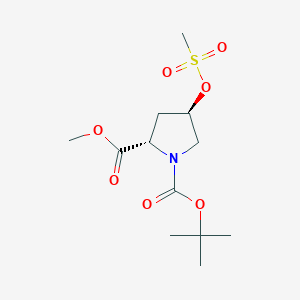


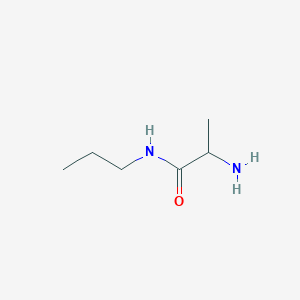
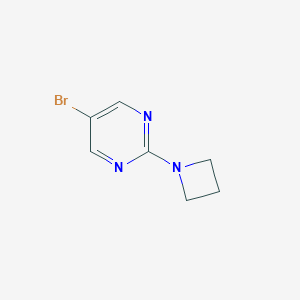


![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B113095.png)
